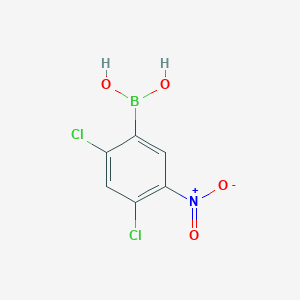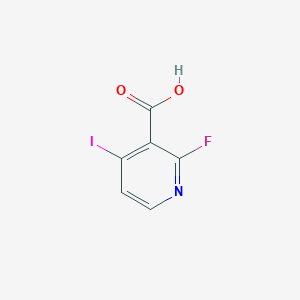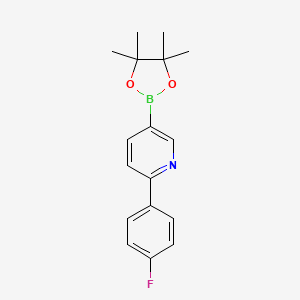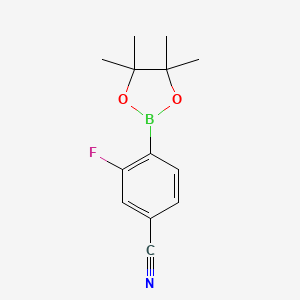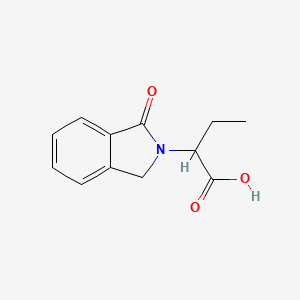
6-Chinoxalylboronsäure
Übersicht
Beschreibung
Quinoxalin-6-ylboronic acid, also known as QBA, is an organic compound that contains both boronic acid and quinoxaline functional groups . It has a CAS Number of 852432-98-5 and a molecular weight of 173.97 .
Molecular Structure Analysis
The molecular structure of Quinoxalin-6-ylboronic acid is represented by the Inchi Code: 1S/C8H7BN2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5,12-13H . This indicates that the molecule is composed of 8 carbon atoms, 7 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Quinoxalin-6-ylboronic acid is a solid substance . It is stored in a dry environment at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Organische Synthese
6-Chinoxalylboronsäure spielt eine entscheidende Rolle in der organischen Synthese, insbesondere bei der Konstruktion von Chinoxalinderivaten. Diese Derivate sind entscheidend für die Synthese von bioaktiven Molekülen, Farbstoffen und Polymermaterialien . Die Boronsäuregruppe ermöglicht Kreuzkupplungsreaktionen, die für die Herstellung komplexer organischer Gerüste unerlässlich sind. Die Nützlichkeit dieser Verbindung in der übergangsmetallfreien Synthese ist ebenfalls bemerkenswert, da sie mit den Prinzipien der grünen Chemie übereinstimmt, indem die Verwendung von Schwermetallen vermieden wird .
Arzneimittelforschung
Im Bereich der Arzneimittelforschung wird this compound zur Synthese von Chinazolin- und Chinazolinonderivaten eingesetzt . Diese heterozyklischen Verbindungen sind das Rückgrat einer Vielzahl von pharmakologisch aktiven Arzneimitteln, die eine breite Palette von Krankheiten wie Krebs, bakterielle Infektionen und neurologische Erkrankungen bekämpfen. Die Boronsäureeinheit ist entscheidend für die Einführung von Modifikationen am Chinoxalinkern, wodurch die biologische Aktivität der synthetisierten Verbindungen verbessert wird.
Materialwissenschaft
This compound findet Anwendung in der Materialwissenschaft, insbesondere bei der Entwicklung optoelektronischer Materialien . Seine Einarbeitung in organische Halbleiter und Photovoltaik-Bauelemente ist aufgrund seiner Fähigkeit, elektronische Eigenschaften zu verbessern, von Bedeutung. Die Rolle der Verbindung bei der Herstellung von fluoreszierenden Materialien und Sonden ist ebenfalls entscheidend, da diese in verschiedenen sensorischen und bildgebenden Anwendungen eingesetzt werden.
Analytische Chemie
In der analytischen Chemie wird this compound bei der Synthese von analytischen Reagenzien eingesetzt . Diese Reagenzien werden in Techniken wie NMR, HPLC, LC-MS und UPLC eingesetzt, die für die qualitative und quantitative Analyse chemischer Substanzen grundlegend sind. Die Affinität der Boronsäuregruppe zu Diolen macht sie besonders nützlich für den Nachweis und die Trennung von Zuckern und anderen Polyolen.
Landwirtschaftliche Chemie
Die Anwendungen von this compound erstrecken sich auf die landwirtschaftliche Chemie, wo sie zur Synthese von Verbindungen verwendet werden kann, die als Wachstumspromotoren oder Schutzmittel für Pflanzen wirken . Ihre Rolle bei der Herstellung von Pestiziden und Düngemitteln wird erforscht, mit dem Potenzial, die Ernteerträge zu steigern und die Widerstandsfähigkeit gegenüber Umweltstress zu erhöhen.
Umweltwissenschaft
Schließlich trägt this compound zur Umweltwissenschaft bei, indem es zur Synthese von Verbindungen verwendet wird, die bei der Behandlung von Umweltverschmutzung und der Sanierung von Umweltverschmutzung helfen können . Seine chemischen Eigenschaften ermöglichen die Herstellung von Materialien, die Schadstoffe einfangen und neutralisieren können, wodurch Umweltschäden gemildert werden können.
Safety and Hazards
Zukünftige Richtungen
Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, Quinoxalin-6-ylboronic acid, with its quinoxaline functional group, may also find similar applications in the future.
Eigenschaften
IUPAC Name |
quinoxalin-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWONZXSTLZEBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NC=CN=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662803 | |
| Record name | Quinoxalin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852432-98-5 | |
| Record name | Quinoxalin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 852432-98-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



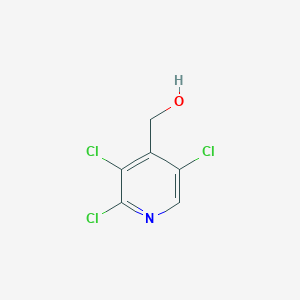
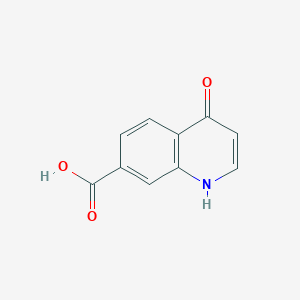

![methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1388180.png)
![tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate](/img/structure/B1388181.png)
